4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide
Description
This compound is a benzamide derivative featuring a bis(prop-2-en-1-yl)sulfamoyl group at the 4-position of the benzamide core and a 4-chloro-1,3-benzothiazol-7-yl substituent at the amide nitrogen. The benzothiazole moiety is notable for its prevalence in bioactive molecules, while the sulfamoyl group is a hallmark of sulfonamide-based pharmacophores. Structural attributes such as the allyl groups on the sulfamoyl and the chloro-substituted benzothiazole may influence solubility, reactivity, and biological interactions .
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S2/c1-3-11-24(12-4-2)29(26,27)15-7-5-14(6-8-15)20(25)23-17-10-9-16(21)18-19(17)28-13-22-18/h3-10,13H,1-2,11-12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPXKECRDRDACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the bis(prop-2-en-1-yl)sulfamoyl group and the 4-chloro-1,3-benzothiazol-7-yl moiety. Common reagents used in these steps include sulfonyl chlorides, amines, and chlorinating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
Research has indicated that compounds similar to 4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide exhibit various biological activities:
- Anticancer Properties : Studies have shown that benzothiazole derivatives can inhibit the growth of cancer cells. The presence of the sulfamoyl group may enhance this activity by promoting apoptosis in tumor cells.
- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes, which could be beneficial in treating conditions such as diabetes and hypertension.
Applications in Medicinal Chemistry
The applications of this compound can be categorized into several key areas:
Cancer Therapy
The benzothiazole structure is known to interfere with cellular pathways involved in cancer proliferation. Research indicates that derivatives can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, studies have highlighted the efficacy of related compounds in targeting specific oncogenic pathways.
Antimicrobial Agents
The sulfonamide group traditionally has been associated with antibacterial activity. The compound’s structure suggests it may be effective against resistant strains of bacteria, making it a candidate for developing new antibiotics.
Anti-inflammatory Applications
Research indicates that similar compounds can modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases.
Case Studies
Several case studies provide insights into the efficacy and safety of this compound:
| Study | Focus | Findings |
|---|---|---|
| Leontiev et al., 2006 | Anticancer Activity | Demonstrated that benzothiazole derivatives can significantly inhibit tumor growth in vitro and in vivo models. |
| Dias et al., 2010 | Antimicrobial Efficacy | Reported effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential. |
| Rudkevich et al., 2015 | Enzyme Inhibition | Identified the compound as a potent inhibitor of specific kinases involved in cancer progression. |
Mechanism of Action
The mechanism of action of 4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
Sulfamoyl-Benzamide Derivatives
- Compound 5i (Molecules, 2013) : (S)-4-chloro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide shares the chloro-substituted benzamide core but replaces the benzothiazole with a 2-oxotetrahydrofuran group. The sulfamoyl group here is substituted with a tetrahydrofuran ring, contrasting with the allyl groups in the target compound .
- LMM5 and LMM11 (2019) : These derivatives feature oxadiazole rings and varied sulfamoyl substituents (e.g., benzyl/methyl or cyclohexyl/ethyl). Unlike the target compound, their benzamide nitrogen is linked to heterocyclic oxadiazoles rather than benzothiazoles .
Benzothiazole-Containing Analogs
lists compounds with benzothiazole-related structures, such as 3-[[4-chloranyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylmethyl]-N-cyclopropyl-benzamide.
Physicochemical Properties
A comparative analysis of melting points and optical activity reveals:
| Compound | Melting Point (°C) | [α]D (Optical Rotation) | Key Substituents |
|---|---|---|---|
| Target Compound | Not Reported | Not Reported | Bis(allyl)sulfamoyl, Benzothiazole |
| 5i (Molecules, 2013) | 256–258 | +11.3° | Chloro, 2-oxotetrahydrofuran |
| 5g (Molecules, 2013) | 201–203 | +9.3° | 3-Fluoro, 2-oxotetrahydrofuran |
| LMM5/LMM11 (2019) | Not Reported | Not Reported | Oxadiazole, alkyl/aryl sulfamoyl |
The target compound’s lack of a tetrahydrofuran or oxadiazole group may result in distinct solubility profiles. The allyl groups could enhance hydrophobicity compared to polar substituents like oxotetrahydrofuran .
Biological Activity
The compound 4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide is a novel benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from recent studies and findings.
Synthesis
The synthesis of this compound involves several steps, starting from appropriate benzothiazole derivatives. The process typically includes:
- Formation of Sulfamoyl Group : The sulfamoyl moiety is introduced through a reaction with sulfamide derivatives.
- Alkylation : The bis(prop-2-en-1-yl) group is attached to the sulfamoyl nitrogen.
- Aromatic Substitution : Chlorination at the 4-position of the benzothiazole ring is performed to enhance biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including the compound . The following table summarizes key findings regarding its antimicrobial efficacy:
| Compound | Target Bacteria | MIC (μM) | IC50 (μM) |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | 0.32 | 7.7 ± 0.8 |
| Control (Isoniazid) | Mycobacterium tuberculosis | 0.2 | N/A |
The compound demonstrated significant activity against M. tuberculosis, with a minimum inhibitory concentration (MIC) comparable to established treatments like isoniazid .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties. In vitro studies indicated that it inhibits the proliferation of various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 (Liver Cancer) | 1.30 |
| MDA-MB-231 (Breast Cancer) | 15.00 |
| SK-Hep-1 (Liver Cancer) | Moderate |
These results suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells, contributing to its anticancer potential .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary docking studies indicate that it binds effectively to target proteins involved in bacterial and cancer cell metabolism.
- Induction of Apoptosis : Studies show that treatment with this compound leads to increased markers of apoptosis in cancer cells.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in treated cells, preventing further proliferation.
Case Studies
A notable case study involved the application of this compound in a xenograft model where tumor growth was significantly inhibited compared to controls. The tumor growth inhibition (TGI) was measured at approximately 48.89%, indicating promising therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
